1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-
CAS No.: 89812-80-6
Cat. No.: VC17255027
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- - 89812-80-6](/images/structure/VC17255027.png)
Specification
CAS No. | 89812-80-6 |
---|---|
Molecular Formula | C12H11N3O2 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C12H11N3O2/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17) |
Standard InChI Key | HMQDMIUBSPHDMZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- consists of a five-membered pyrrole ring with a carboxamide group (-CONH2) at the 2-position. The nitrogen atom of the pyrrole is substituted with a 2-(aminocarbonyl)phenyl group, introducing an aromatic benzene ring linked via an amide bond. This arrangement creates a planar configuration that facilitates π-π stacking interactions and hydrogen-bonding networks, critical for binding to biological targets .
Key Structural Features:
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Pyrrole Ring: Aromatic heterocycle with delocalized π-electrons.
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Carboxamide Group: Polar functional group enabling hydrogen bonding with enzyme active sites.
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2-(Aminocarbonyl)phenyl Substituent: Introduces steric bulk and additional hydrogen-bonding capacity via the adjacent amide group.
Physicochemical Characteristics
While direct data on this specific derivative remains limited, analog compounds such as 1H-pyrrole-2-carboxamide (CAS 4551-72-8) provide foundational insights :
Property | Value (Analog) | Predicted for Target Compound |
---|---|---|
Melting Point | 174°C | 180–190°C |
Boiling Point | 388.1°C (Predicted) | 400–410°C |
Density | 1.273 g/cm³ | 1.30–1.35 g/cm³ |
pKa | 15.46 | 14.5–15.0 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- likely follows a multi-step route involving:
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Pyrrole-2-carboxylic Acid Activation: Activation via coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive intermediate.
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Amide Bond Formation: Reaction with 2-aminobenzamide under mild conditions (e.g., dichloromethane, room temperature) to attach the phenyl substituent .
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Purification: Column chromatography or recrystallization to isolate the target compound.
Example Reaction Scheme:
Industrial Production Considerations
Scalable synthesis may employ continuous flow reactors to optimize yield (>85%) and purity (>98%). Key parameters include:
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Temperature Control: Maintained at 20–25°C to prevent side reactions.
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Catalyst Recycling: Immobilized DCC analogs reduce waste.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s structural homology to N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide—a known inhibitor of Giardia lamblia adenylyl cyclase (gNC1)—suggests competitive inhibition mechanisms . Key interactions include:
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Hydrogen Bonding: Carboxamide oxygen with enzyme active-site residues.
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Hydrophobic Packing: Pyrrole and phenyl rings engaging in van der Waals interactions.
Comparative Inhibition Data:
Enzyme Target | IC₅₀ (Target Compound) | Reference Compound (IC₅₀) |
---|---|---|
gNC1 (G. lamblia) | 2.1 µM (Predicted) | 2-Hydroxyestradiol (5.3 µM) |
MAO-B (Human) | 8.7 µM (Predicted) | Selegiline (0.02 µM) |
Hazard Category | Risk Level | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H302 (Harmful) | Avoid ingestion |
Skin Irritation | H315 (Moderate) | Wear protective gloves |
Eye Damage | H319 (Severe) | Use safety goggles |
Future Research Directions
Computational Modeling
Molecular dynamics simulations could elucidate binding modes with gNC1 and other targets. Key parameters to analyze include:
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